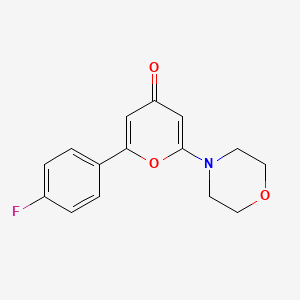

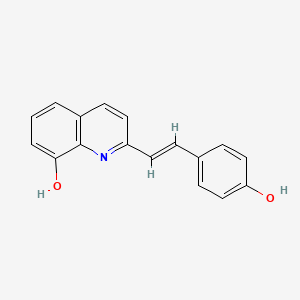

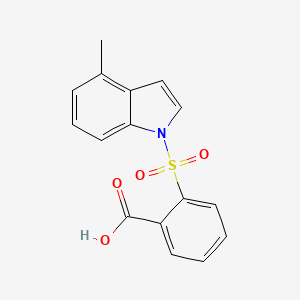

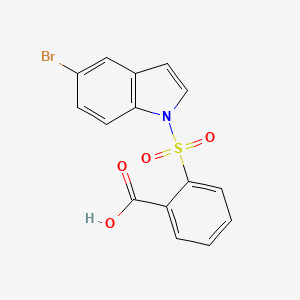

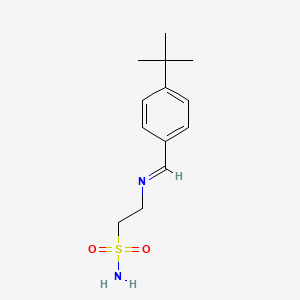

2-(4-Tert-butylbenzylideneamino)ethanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-tert-ブチルベンジリデンアミノ)エタンスルホンアミドは、さまざまな科学分野での潜在的な用途で知られる低分子化合物です。これは、ベンジリデンアミノ部分に結合したtert-ブチル基の存在を特徴とし、さらにエタンスルホンアミド基に接続されています。 この化合物は、医薬品化学における探索剤としての潜在的な用途について調査されています .

2. 製法

合成経路と反応条件

2-(4-tert-ブチルベンジリデンアミノ)エタンスルホンアミドの合成は、通常、適切な触媒の存在下で、4-tert-ブチルベンズアルデヒドとエタンスルホンアミドの縮合を伴います。反応は、目的の生成物の形成を確実にするために、制御された条件下で行われます。 反応条件には、通常、エタノールやメタノールなどの溶媒の使用が含まれ、反応を促進するために加熱が必要となる場合があります .

工業生産方法

一般的なアプローチでは、ラボでの合成プロセスをスケールアップし、反応条件を最適化し、再結晶またはクロマトグラフィーなどのさまざまな精製技術を通じて、最終生成物の純度と収率を確保します .

3. 化学反応解析

反応の種類

2-(4-tert-ブチルベンジリデンアミノ)エタンスルホンアミドは、次のものを含むさまざまな化学反応を起こす可能性があります。

酸化: この化合物は、過マンガン酸カリウムまたは過酸化水素などの酸化剤を使用して酸化できます。

還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。

一般的な試薬と条件

酸化: 過マンガン酸カリウム、過酸化水素。

還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はスルホン酸を生成する可能性があり、還元はアミンまたはアルコールを生成する可能性があります .

4. 科学研究の用途

化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。

生物学: 特定の酵素またはタンパク質の阻害剤としての可能性について調査されています。

医学: 特定の疾患の治療における潜在的な治療効果について研究されています。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylbenzylideneamino)ethanesulfonamide typically involves the condensation of 4-tert-butylbenzaldehyde with ethanesulfonamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .

化学反応の分析

Types of Reactions

2-(4-tert-butylbenzylideneamino)ethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols .

科学的研究の応用

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins.

Medicine: Studied for its potential therapeutic effects in treating certain diseases.

Industry: Potential use in the development of new materials or as a catalyst in chemical reactions

作用機序

2-(4-tert-ブチルベンジリデンアミノ)エタンスルホンアミドの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。この化合物は、これらの標的の活性部位に結合することにより、これらの標的の活性を阻害し、それらの通常の機能を阻害する可能性があります。 この阻害は、標的と経路によって、さまざまな生物学的効果をもたらす可能性があります .

類似化合物との比較

類似化合物

- 4-tert-ブチル-2-ヒドロキシベンズアルデヒド

- 2-tert-ブチル-4-メトキシフェノール

- 2,4-ジ-tert-ブチルフェノール

独自性

2-(4-tert-ブチルベンジリデンアミノ)エタンスルホンアミドは、ベンジリデンアミノ基とエタンスルホンアミド部分を組み合わせた特定の構造により、ユニークです。 このユニークな組み合わせは、化合物に明確な化学的および生物学的特性を与え、科学研究において貴重なツールとなっています .

特性

分子式 |

C13H20N2O2S |

|---|---|

分子量 |

268.38 g/mol |

IUPAC名 |

2-[(4-tert-butylphenyl)methylideneamino]ethanesulfonamide |

InChI |

InChI=1S/C13H20N2O2S/c1-13(2,3)12-6-4-11(5-7-12)10-15-8-9-18(14,16)17/h4-7,10H,8-9H2,1-3H3,(H2,14,16,17) |

InChIキー |

KYYQVPLISNAOAE-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)C1=CC=C(C=C1)C=NCCS(=O)(=O)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。